molecular formula C11H7N3O3 B1196628 3-(5-Nitro-2-furyl)-imidazo(1,2-a)pyridine CAS No. 75198-31-1

3-(5-Nitro-2-furyl)-imidazo(1,2-a)pyridine

Cat. No.: B1196628
CAS No.: 75198-31-1
M. Wt: 229.19 g/mol
InChI Key: ZDFULRQJRIJLRF-UHFFFAOYSA-N
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Description

3-(5-Nitro-2-furyl)-imidazo(1,2-a)pyridine, also known as this compound, is a useful research compound. Its molecular formula is C11H7N3O3 and its molecular weight is 229.19 g/mol. The purity is usually 95%.
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Biological Activity

3-(5-Nitro-2-furyl)-imidazo(1,2-a)pyridine is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Overview of Imidazo[1,2-a]pyridines

Imidazo[1,2-a]pyridines are a class of nitrogen-containing heterocycles known for their significant biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. The introduction of various substituents can enhance or modify these activities. The compound in focus, this compound, belongs to this family and exhibits promising pharmacological profiles.

Synthesis Methods

The synthesis of imidazo[1,2-a]pyridines typically involves cyclization reactions of appropriate precursors. Recent advancements have utilized metal-catalyzed reactions and microwave-assisted synthesis to improve yields and reduce reaction times. For instance, the preparation of this compound can be achieved through the reaction of 2-aminopyridine derivatives with nitrofuran compounds under specific conditions.

Antimicrobial Activity

Research indicates that imidazo[1,2-a]pyridine derivatives possess significant antimicrobial properties. For example, studies have shown that compounds with similar structures exhibit Minimum Inhibitory Concentrations (MICs) ranging from 1 to 16 µg/mL against various bacterial strains including Staphylococcus aureus and Escherichia coli . While specific data on this compound is limited, its structural similarity suggests potential efficacy against microbial pathogens.

Anticancer Properties

The anticancer activity of imidazo[1,2-a]pyridine derivatives has been well-documented. A study reported that certain analogs showed IC50 values as low as 0.071 µM against human hepatoma cells (SMMC-7721), indicating potent anticancer activity . The presence of the nitro group in this compound is hypothesized to enhance this effect by facilitating electron transfer processes that can lead to increased cytotoxicity in cancer cells.

Anti-inflammatory Effects

Imidazo[1,2-a]pyridine derivatives have also been explored for their anti-inflammatory effects. In vitro studies demonstrated that some compounds could significantly reduce inflammatory markers in cell lines exposed to pro-inflammatory stimuli . Although specific studies on this compound are scarce, its structural characteristics suggest potential anti-inflammatory activity.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of imidazo[1,2-a]pyridine derivatives. Key findings include:

  • Nitro Group Influence : The presence of nitro groups is often associated with enhanced biological activity due to their electron-withdrawing properties.
  • Substituent Positioning : The position of substituents on the pyridine ring can dramatically affect the compound's potency and selectivity for biological targets.
  • Hydrophobic Interactions : Increased hydrophobicity through alkyl substitutions can improve membrane permeability and bioavailability.

Case Studies and Research Findings

Several studies have highlighted the biological potential of imidazo[1,2-a]pyridine derivatives:

  • Antimicrobial Study : A derivative exhibited strong antibacterial activity with MIC values comparable to standard antibiotics .
    CompoundMIC (µg/mL)Target Bacteria
    Compound A4Staphylococcus aureus
    Compound B8Escherichia coli
    Compound C16Klebsiella pneumoniae
  • Anticancer Research : Another study found that an imidazo[1,2-a]pyridine derivative had an IC50 value of 0.126 µM against HeLa cells, demonstrating its potential as a chemotherapeutic agent .
  • Anti-inflammatory Effects : Research indicated that certain derivatives could inhibit pro-inflammatory cytokines in vitro, suggesting a mechanism for their therapeutic use in inflammatory diseases .

Properties

IUPAC Name

3-(5-nitrofuran-2-yl)imidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N3O3/c15-14(16)11-5-4-9(17-11)8-7-12-10-3-1-2-6-13(8)10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDFULRQJRIJLRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2C=C1)C3=CC=C(O3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0020947
Record name 3-(5-Nitro-2-furyl)-imidazo(1,2-alpha) pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0020947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75198-31-1
Record name 3-(5-Nitro-2-furyl)-imidazo(1,2-alpha)pyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075198311
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(5-Nitro-2-furyl)-imidazo(1,2-alpha) pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0020947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(5-Nitro-2-furanyl)imidazo[1,2-a]pyridine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7ZDJ976TAR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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